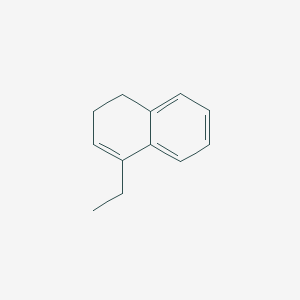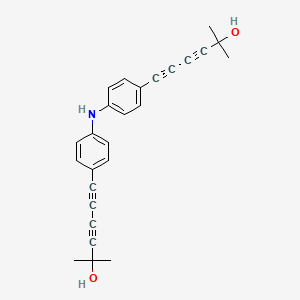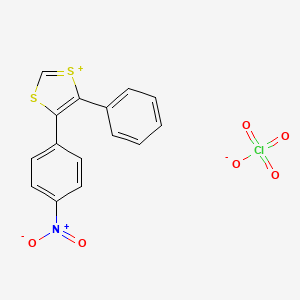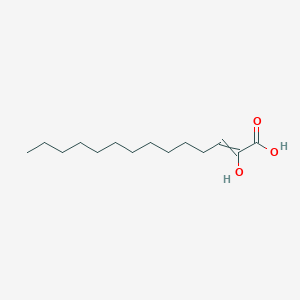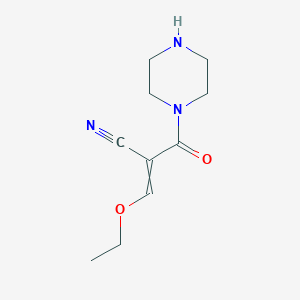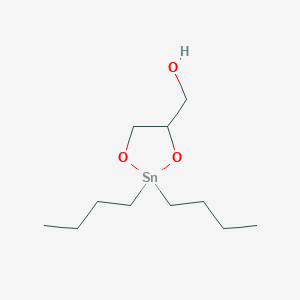
(2,2-Dibutyl-1,3,2-dioxastannolan-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dibutyl-1,3,2-dioxastannolan-4-yl)methanol is an organotin compound characterized by the presence of a tin atom bonded to two butyl groups and a dioxastannolane ring
準備方法
Synthetic Routes and Reaction Conditions
(2,2-Dibutyl-1,3,2-dioxastannolan-4-yl)methanol can be synthesized through the reaction of dibutyltin oxide or dibutyltin dimethoxide with acyloins or their enediol carbonates (vinylene carbonates). The reaction typically involves heating the reactants under nitrogen at temperatures ranging from 120-130°C . The resulting product is then purified through standard techniques such as recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
化学反応の分析
Types of Reactions
(2,2-Dibutyl-1,3,2-dioxastannolan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide derivatives.
Reduction: Reduction reactions can convert the compound into different organotin species.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like acetyl chloride and benzoyl chloride are commonly employed for substitution reactions.
Major Products Formed
Oxidation: Dibutyltin oxide derivatives.
Reduction: Various organotin species.
Substitution: Substituted organotin compounds with different functional groups.
科学的研究の応用
(2,2-Dibutyl-1,3,2-dioxastannolan-4-yl)methanol has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials.
Catalysis: It can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
作用機序
The mechanism of action of (2,2-Dibutyl-1,3,2-dioxastannolan-4-yl)methanol involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating catalytic processes and chemical transformations. The dioxastannolane ring structure also plays a role in stabilizing reaction intermediates and enhancing the compound’s reactivity .
類似化合物との比較
Similar Compounds
2,2-Dibutyl-1,3,2-dioxastannolane: Similar in structure but lacks the hydroxyl group.
Dibutyltin oxide: A simpler organotin compound with different reactivity.
Dibutyltin dimethoxide: Another related compound used in similar synthetic applications.
Uniqueness
(2,2-Dibutyl-1,3,2-dioxastannolan-4-yl)methanol is unique due to the presence of both the dioxastannolane ring and the hydroxyl group. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic and catalytic applications.
特性
CAS番号 |
90715-42-7 |
|---|---|
分子式 |
C11H24O3Sn |
分子量 |
323.02 g/mol |
IUPAC名 |
(2,2-dibutyl-1,3,2-dioxastannolan-4-yl)methanol |
InChI |
InChI=1S/2C4H9.C3H6O3.Sn/c2*1-3-4-2;4-1-3(6)2-5;/h2*1,3-4H2,2H3;3-4H,1-2H2;/q;;-2;+2 |
InChIキー |
MADGUZJNKNHOBR-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn]1(OCC(O1)CO)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


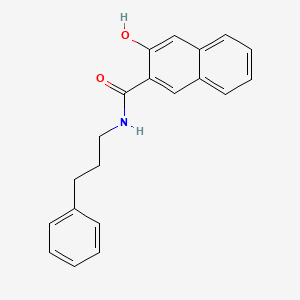
phosphanium perchlorate](/img/structure/B14354021.png)
![4-[4-(Difluoromethoxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14354036.png)

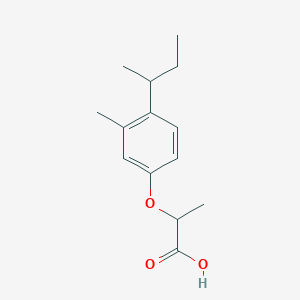
![2-({[1-Methoxy-3-(octyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14354055.png)
